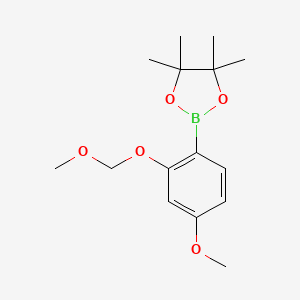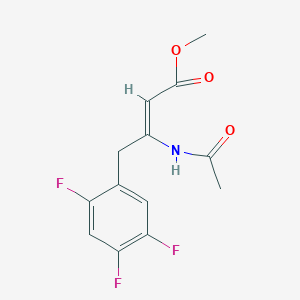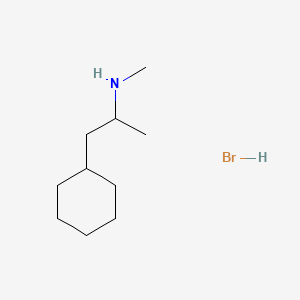
2-Methoxy-4-(methylsulfanyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-4-(methylsulfanyl)pyridine is a chemical compound with the molecular formula C7H9NOS and a molecular weight of 155.22 . It is also known by its IUPAC name, this compound .
Synthesis Analysis
The synthesis of this compound has been described in various studies. One approach involves the use of readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol . This method is more process-oriented and can be used in the resynthesis of Sulmazole and Isomazole .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9NOS/c1-9-7-5-6(10-2)3-4-8-7/h3-5H,1-2H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, pyridine compounds are known to undergo a variety of reactions. For example, addition of Grignard reagents to pyridine N-oxides can afford 2-substituted pyridines .It should be stored at a temperature of 2-8°C . More specific physical and chemical properties were not found in the search results.
科学的研究の応用
Aromatization and Synthesis Processes
2-Methoxy-4-(methylsulfanyl)pyridine plays a significant role in aromatization and synthesis processes. Nedolya et al. (2015) investigated the aromatization of dihydropyridines, where 2-methyl-6-(methylsulfanyl)pyridine was formed in the presence of t-BuOK in DMSO at room temperature, emphasizing its potential in the synthesis of novel aromatic compounds (Nedolya et al., 2015).
Fluorescent Sensor Development
The compound has been utilized in the development of fluorescent sensors. Hagimori et al. (2011) described the creation of a water-soluble, small molecular weight fluorescent probe for Zn(2+) detection, highlighting the compound's utility in sensor technology (Hagimori et al., 2011).
Ligand Chemistry and Coordination Complexes
In the field of ligand chemistry and coordination complexes, Cook et al. (2015) researched iron(II) complexes involving 4-(methylsulfanyl)-2,6-di(pyrazol-1-yl)pyridine derivatives, revealing the compound's potential in studying spin-crossover and crystallographic phase changes (Cook et al., 2015).
Crystal Structure Analysis
The compound is significant in crystal structure analysis. Ma et al. (2018) conducted syntheses and crystal structure analysis of pyridines with methylsulphinyl derivatives, offering insights into the structural properties of these compounds (Ma et al., 2018).
Exploration of Reaction Pathways
Nedolya et al. (2017) explored new aromatization pathways of dihydropyridines, demonstrating the versatility of 2-(methylsulfanyl)pyridine derivatives in organic synthesis (Nedolya et al., 2017).
Mass Spectrometry and Fragmentation Studies
Klyba et al. (2005) investigated the mass spectra and fragmentation of functionally substituted heterocycles, including 2-methylsulfanylpyridin-3-ol, highlighting the compound's utility in analytical chemistry (Klyba et al., 2005).
Safety and Hazards
特性
IUPAC Name |
2-methoxy-4-methylsulfanylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-9-7-5-6(10-2)3-4-8-7/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDVEMLHVUWLHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

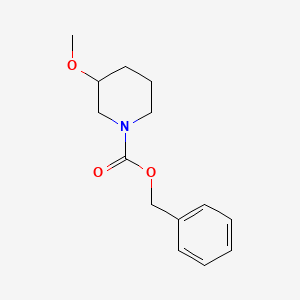
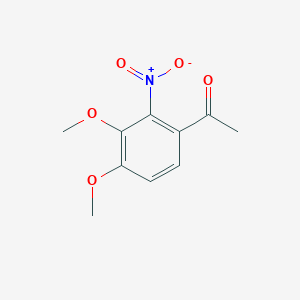
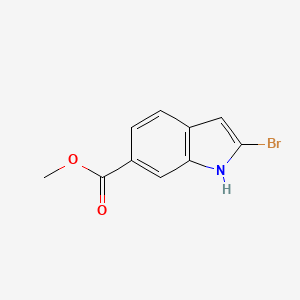
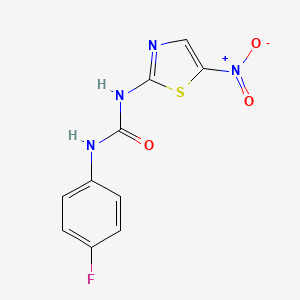
![(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(2,4,6-trimethylphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6338586.png)
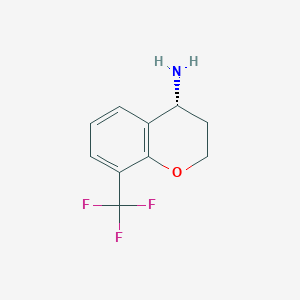
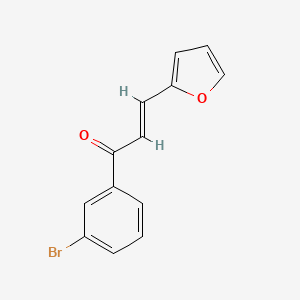
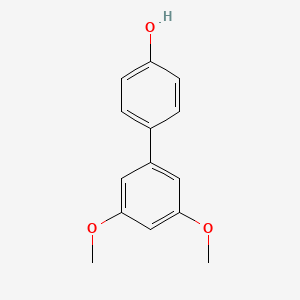
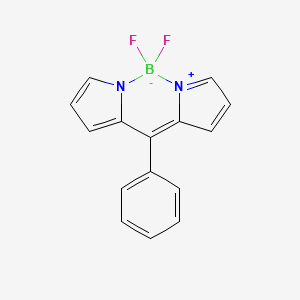
![[2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate, 98% LB-PhosHBF4](/img/structure/B6338610.png)
